molecular formula C19H20F3N5 B15121917 2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No.: B15121917
M. Wt: 375.4 g/mol
InChI Key: QTFBAOXUJJPDDO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, pyridinyl, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the reaction of 2-bromo-4-cyclopropylpyrimidine with 4-(trifluoromethyl)pyridin-2-amine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridinyl rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is unique due to its specific combination of cyclopropyl, pyridinyl, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20F3N5

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-4-yl)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C19H20F3N5/c20-19(21,22)14-3-6-23-17(9-14)26-10-13-5-8-27(15(13)11-26)16-4-7-24-18(25-16)12-1-2-12/h3-4,6-7,9,12-13,15H,1-2,5,8,10-11H2

InChI Key

QTFBAOXUJJPDDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC4C3CN(C4)C5=NC=CC(=C5)C(F)(F)F

Origin of Product

United States

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